1,7-二乙酰氧基庚烷

描述

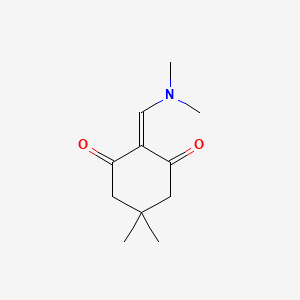

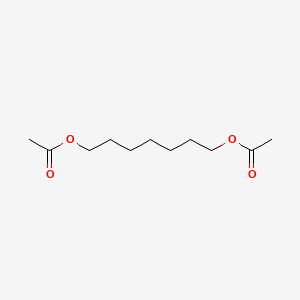

1,7-Diacetoxyheptane, also known as 1,7-diacetoxyhept-2-ene, is a synthetic organic compound that is widely used in scientific research. It is an aliphatic compound with a molecular formula of C9H14O4 and a molecular weight of 190.2 g/mol. 1,7-Diacetoxyheptane is a colorless, odorless liquid that is insoluble in water but soluble in organic solvents such as ethanol, ethyl acetate, and diethyl ether. The compound is a versatile building block for the synthesis of a variety of compounds and has a wide range of applications in both organic synthesis and biochemistry.

科学研究应用

水诱导折叠研究

1,7-二乙酰氧基庚烷及其相关化合物因其在水存在下的独特行为而受到研究。对结构相似的化合物1,7-二铵庚烷的研究揭示了水化如何影响其结构。红外光解离光谱和计算化学表明,1,7-二铵庚烷在较大的水团簇中采用更折叠的构象,表明在研究分子与水的相互作用和生物系统中的折叠机制中具有潜在应用(Demireva, O'Brien, & Williams, 2012)。

抗氧化特性

二芳基庚烷类,包括与1,7-二乙酰氧基庚烷相关的化合物,已从木材树皮等天然来源中分离出来。这些化合物,如俄勒冈和扁叶苷,表现出显着的抗氧化活性。这种活性超过了姜黄素等众所周知的抗氧化剂,表明它们在抗氧化特性至关重要的领域中具有潜在用途(Ponomarenko 等人,2014)。

新型化合物的合成和表征

已经探索了新型化合物(包括与1,7-二乙酰氧基庚烷相关的化合物)的化学合成和表征。对4-氨基-4-(3-乙酰氧基丙基)-1,7-二乙酰氧基庚烷等支链单体的研究提供了对这些新型化合物的反应效率、纯化和光谱特性的见解。这项研究对于推进有机化学领域和开发新材料至关重要(Newkome, Behera, Moorefield, & Baker, 1991)。

天然产物中的二芳基庚烷类

从天然来源(如姜黄)中提取和分析二芳基庚烷类化合物一直是研究的一个重要领域。这些化合物,包括1,7-二乙酰氧基庚烷的变体,因其结构和潜在的生物活性而受到研究,突出了天然产物在药物发现和其他科学应用中的重要性(Ma, Jin, Yang, & Liu, 2004)。

电化学应用

对1,7-二芳基庚烷-1,7-二酮电氧化形成环化的1,2-二芳基环戊烷的研究为电化学过程中的潜在应用开辟了道路。这项研究突出了1,7-二乙酰氧基庚烷和相关化合物在开发新的电化学合成方法中的重要性(Okimoto 等人,2012)。

属性

IUPAC Name |

7-acetyloxyheptyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-10(12)14-8-6-4-3-5-7-9-15-11(2)13/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABSJAOVZMJMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,7-Diacetoxyheptane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 1,7-diacetoxyheptane and its derivatives that make them useful building blocks for dendrimer synthesis?

A1: 1,7-Diacetoxyheptane derivatives, particularly those with a substitution at the 4-position, offer a unique combination of structural features valuable for dendrimer construction [, ]. Firstly, the heptane chain provides a suitable spatial arrangement for branching. Secondly, the 4-position substitution allows for the introduction of various functional groups, such as amines or isocyanates, essential for further dendrimer growth. The acetoxy groups serve as protecting groups for underlying functionalities, such as hydroxyl groups, that can be selectively deprotected and utilized for further reactions in dendrimer synthesis [, ].

Q2: How does the stability of isocyanate groups in compounds like 4-isocyanato-4-(3-acetoxypropyl)-1,7-diacetoxyheptane contribute to their use as building blocks?

A2: The presence of acetoxy groups in the molecule, like in 4-isocyanato-4-(3-acetoxypropyl)-1,7-diacetoxyheptane (7a), contributes to the unexpected stability of the isocyanate moiety []. This stability is crucial for controlled and efficient reactions during dendrimer synthesis. The bulky acetoxy groups likely provide steric hindrance around the isocyanate, preventing unwanted side reactions and allowing for controlled addition of building blocks to the growing dendrimer structure [].

Q3: Why is adamantane often used as a core molecule in dendrimer synthesis utilizing compounds like 1,7-diacetoxyheptane derivatives?

A3: Adamantane's unique structure with its tetrahedral symmetry makes it an ideal core for building spherical dendritic macromolecules [, ]. This symmetry allows for the attachment of multiple branching units, like those derived from 1,7-diacetoxyheptane, emanating from a central point, leading to well-defined, three-dimensional dendritic structures [, ].

Q4: What analytical techniques are employed to characterize the dendrimers synthesized using 1,7-diacetoxyheptane derivatives?

A4: Researchers utilize various spectroscopic methods to characterize the synthesized dendrimers. These include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure and purity of the compounds, and Mass Spectrometry (MS) to confirm molecular weight and analyze fragmentation patterns [, ]. These techniques provide crucial information about the size, composition, and structural integrity of the dendrimers.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-(3,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B1348664.png)

![2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B1348675.png)

![Ethyl 7-amino[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1348683.png)

![(5-Methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-acetic acid](/img/structure/B1348686.png)

![4-Chloro-6-methyl-2,3-dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene](/img/structure/B1348693.png)